molecular formula C17H17NO3 B11075831 2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile

2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile

Cat. No.: B11075831
M. Wt: 283.32 g/mol
InChI Key: YCRNBNOENAWLRS-UHFFFAOYSA-N
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Description

1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE is an organic compound that features a furan ring, a methoxyphenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyanide group can also participate in biochemical reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE is unique due to its combination of a furan ring, methoxyphenyl group, and cyanide group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[furan-2-yl-(2-methoxyphenyl)methyl]-3-oxopentanenitrile

InChI

InChI=1S/C17H17NO3/c1-3-14(19)13(11-18)17(16-9-6-10-21-16)12-7-4-5-8-15(12)20-2/h4-10,13,17H,3H2,1-2H3

InChI Key

YCRNBNOENAWLRS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C(C1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

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